molecular formula C11H19NO4 B1437965 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid CAS No. 610791-06-5

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid

Cat. No.: B1437965
CAS No.: 610791-06-5
M. Wt: 229.27 g/mol
InChI Key: JKONCKLGHQSUMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . The single crystal of the compound was detected by X-ray diffraction and the optimal molecular structure was determined by density functional theory (DFT) calculation .


Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its applications extend to the preparation of various heterocyclic compounds and pharmaceuticals. For instance, Ji et al. (2018) highlight its use in the diversified synthesis of azetidine-3-carboxylic acid derivatives, demonstrating its role in producing high-value chemical entities (Ji, Wojtas, & Lopchuk, 2018). Similarly, Schutkowski et al. (2009) prepared tert-butyloxycarbonyl amino acid 4-nitroanilides, including various non-proteinogenic amino acids, showcasing the compound's utility in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Antibacterial Applications

The compound's derivatives have been studied for their antibacterial properties. Song et al. (2009) synthesized 2-arylthiazolidine-4-carboxylic acid derivatives, including those with the tert-butoxycarbonyl group, and evaluated them against various bacterial strains, demonstrating significant antibacterial activities (Song et al., 2009).

Chiral Recognition and Fluorescence Studies

Nemes et al. (2015) synthesized chiral α-(nonafluoro-tert-butoxy)carboxylic acids to explore their application as chiral solvating agents, indicating the compound's utility in stereoselective synthesis and analysis (Nemes et al., 2015). Additionally, Guzow et al. (2001) developed a highly fluorescent amino acid derivative utilizing a tert-butoxycarbonyl protected compound, highlighting its potential in designing fluorescent probes for biochemical research (Guzow, Szabelski, Malicka, & Wiczk, 2001).

Antitumor Activity

Research into the antitumor potential of derivatives has been conducted. Bjedov et al. (2017) synthesized bile acid derivatives with various alkyl chains, including those derived from tert-butoxycarbonyl amino acids, and assessed their antitumor activity, demonstrating their utility in cancer research (Bjedov, Jakimov, Poša, Klisurić, & Sakač, 2017).

Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with enzymes and proteins involved in peptide synthesis, ensuring that the amine groups remain protected until the desired reaction is complete. The nature of these interactions is primarily based on the formation of stable carbamate linkages, which prevent the amine groups from participating in side reactions.

Molecular Mechanism

The mechanism of action of this compound involves the formation of a stable carbamate linkage between the Boc group and the amine group of the target molecule . This linkage is resistant to hydrolysis under mild conditions, ensuring that the amine group remains protected throughout the reaction. The compound does not directly inhibit or activate enzymes but rather serves as a protective agent that allows for controlled reactions. Changes in gene expression are minimal, as the compound’s primary function is to protect amine groups rather than alter cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time, provided that the compound is stored under appropriate conditions . The stability of the Boc group ensures that the compound remains effective in protecting amine groups during extended periods of synthesis. Degradation of the compound is minimal under standard laboratory conditions, and long-term effects on cellular function are negligible, as the compound is typically removed after the desired reaction is complete.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired protective effects while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and modification . The compound interacts with enzymes responsible for adding and removing protecting groups, such as di-tert-butyl dicarbonate and trifluoroacetic acid. These interactions ensure that the Boc group is added and removed efficiently, allowing for precise control over peptide synthesis. The compound does not significantly affect metabolic flux or metabolite levels, as its primary role is to protect amine groups.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for specific biomolecules, ensuring that it reaches the target sites where amine protection is needed. The compound’s distribution is generally uniform, with no significant accumulation in specific tissues or organelles.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles where amine protection is required. The activity and function of the compound are maintained within these subcellular locations, ensuring that the Boc group effectively protects the amine groups throughout the synthesis process.

Properties

IUPAC Name

3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKONCKLGHQSUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200394
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610791-06-5
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610791-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described for Reference Example 10 substituting cyclobutanecarboxylate with methyl 1-tert-butoxycarbonylazetidine-3-carboxylate. 1H NMR (500 MHz, CD3OD): δ 4.12 (d, 2H), 3.70 (d, 2H), 1.82 (q, 2H), 1.42 (s, 9H), 0.90 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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